molecular formula C10H22N2 B3187723 [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine CAS No. 166168-13-4

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine

Cat. No.: B3187723
CAS No.: 166168-13-4
M. Wt: 170.3 g/mol
InChI Key: FPVLWAAVKMZUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine, also known as DMCM, is a chemical compound that belongs to the class of cyclohexylamines. It is a psychoactive drug that has been widely used in scientific research to study the effects of GABAergic drugs on the central nervous system. DMCM is a potent modulator of GABA-A receptors, which are responsible for the regulation of inhibitory neurotransmission in the brain.

Mechanism of Action

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine acts as a positive allosteric modulator of GABA-A receptors. It enhances the binding of GABA to the receptor, which increases the inhibitory effects of GABA on the central nervous system. This compound has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sedation, and produce anticonvulsant effects. This compound has also been shown to have analgesic effects and to reduce the symptoms of depression.

Advantages and Limitations for Lab Experiments

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine has several advantages for lab experiments. It is a potent modulator of GABA-A receptors, which makes it a useful tool for studying the effects of GABAergic drugs on the central nervous system. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. However, this compound has several limitations for lab experiments. It is a psychoactive drug that can produce sedation and other side effects, which can complicate the interpretation of experimental results. In addition, this compound has a narrow therapeutic window, which makes it difficult to use in clinical settings.

Future Directions

There are several future directions for research on [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine. One area of research is the development of new GABAergic drugs that can modulate the activity of GABA-A receptors without producing sedation or other side effects. Another area of research is the study of the long-term effects of this compound on the central nervous system. Finally, future research could focus on the use of this compound in combination with other drugs to treat psychiatric disorders.

Scientific Research Applications

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine has been widely used in scientific research to study the effects of GABAergic drugs on the central nervous system. It has been shown to be a potent modulator of GABA-A receptors, which are responsible for the regulation of inhibitory neurotransmission in the brain. This compound has been used to study the effects of GABAergic drugs on anxiety, depression, and other psychiatric disorders.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVLWAAVKMZUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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